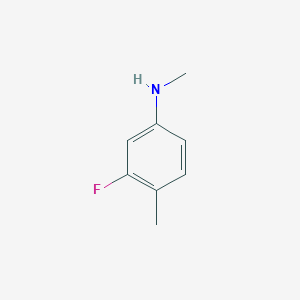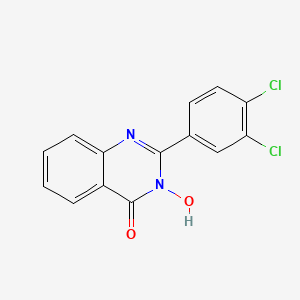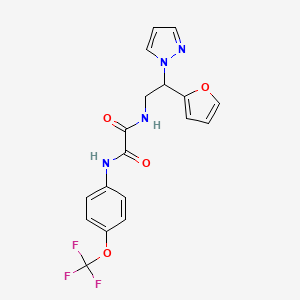![molecular formula C19H15BrN2O3 B2559832 Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate CAS No. 477856-71-6](/img/structure/B2559832.png)
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate” is an organic compound with the CAS Number: 477856-71-6 . It has a molecular weight of 399.24 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15BrN2O3/c1-24-18(23)12-25-16-8-4-14(5-9-16)19-21-11-10-17(22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Agrochemicals and Pharmaceuticals
The piperazine moiety in this compound plays a crucial role. Piperazine is commonly found in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. It is present in biologically active compounds used for diverse disease states, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications . Additionally, the piperazine ring is explored in potential treatments for Parkinson’s and Alzheimer’s diseases.
Antibacterial Activity
Previous derivatives of 1,2,4-triazole with a piperazine moiety have demonstrated good antibacterial activity. The synthesized Mannich derivative of Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate may also exhibit promising antibacterial properties .
Crystal Structure Studies
Researchers can investigate the crystal structure of this compound to understand its packing arrangement, intermolecular interactions, and potential applications. Crystallographic studies provide valuable insights into its three-dimensional arrangement and stability .
Sulfide Derivatives and Insecticides
Exploring the sulfide derivatives of this compound could lead to novel insecticides, acaricides, or nematicides. The presence of sulfur in the structure suggests potential bioactivity against pests and parasites .
Polymer Chemistry and Copolymerization
Considering the functional groups in this compound, it could serve as a monomer in copolymerization reactions. Researchers might explore its copolymerization with other monomers to create new materials with tailored properties .
Safety and Hazards
properties
IUPAC Name |
methyl 2-[4-[4-(4-bromophenyl)pyrimidin-2-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-24-18(23)12-25-16-8-4-14(5-9-16)19-21-11-10-17(22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEVABVAPWDNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-chlorobut-2-en-1-yl)sulfanyl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559750.png)
![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)
![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)


![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)
![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)
![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)
